Acetic propionic anhydride Acetic propionic anhydride
Brand Name: Vulcanchem
CAS No.: 13080-96-1
VCID: VC21015004
InChI: InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3
SMILES: CCC(=O)OC(=O)C
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

Acetic propionic anhydride

CAS No.: 13080-96-1

Cat. No.: VC21015004

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Acetic propionic anhydride - 13080-96-1

Specification

CAS No. 13080-96-1
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name acetyl propanoate
Standard InChI InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3
Standard InChI Key KLUDQUOLAFVLOL-UHFFFAOYSA-N
SMILES CCC(=O)OC(=O)C
Canonical SMILES CCC(=O)OC(=O)C

Introduction

Chemical Structure and Basic Properties

Acetic propionic anhydride (systematic name: ethanoic propanoic anhydride) is characterized by the molecular formula C₅H₈O₃ and a molecular weight of 116.11 g/mol . As a mixed anhydride, it contains structural elements of both acetic anhydride and propionic anhydride. Its CAS registry number is 13080-96-1 . This compound features a central oxygen atom connecting an acetyl group (CH₃CO-) and a propionyl group (CH₃CH₂CO-), forming the characteristic anhydride linkage .

The chemical structure of acetic propionic anhydride enables its bifunctional reactivity, which allows it to participate in selective acylation reactions with various nucleophiles including amines, alcohols, and thiols . This functionality distinguishes it from symmetric anhydrides and contributes to its utility in organic synthesis and industrial applications.

Physical and Chemical Properties

Physical Properties

Acetic propionic anhydride is a colorless liquid at room temperature with a strong, pungent odor similar to that of acetic acid . The compound has the following physical characteristics:

PropertyValueUnitSource
Density1.0367g/cm³ (at 17°C)
Boiling Point153.5°C
Calculated Boiling Point443.96K
Critical Temperature (Tc)634.74K
Critical Pressure (Pc)3960.52kPa
Critical Volume (Vc)0.345m³/kmol
Fusion Temperature268.20K
McGowan Volume90.320ml/mol

Regarding solubility, acetic propionic anhydride is soluble in chloroform and other organic solvents but reacts with water rather than dissolving in it .

Chemical Properties

The chemical behavior of acetic propionic anhydride is dominated by its anhydride functionality, which makes it reactive toward nucleophiles. The compound's mixed nature introduces asymmetry in its reactivity, often leading to selective acylation reactions where either the acetyl or propionyl group can be preferentially transferred depending on reaction conditions.

Key thermodynamic properties include:

PropertyValueUnitSource
ΔfG° (Gibbs Free Energy of Formation)-371.62kJ/mol
ΔfH° gas (Enthalpy of Formation, gas)-503.91kJ/mol
ΔfusH° (Enthalpy of Fusion)13.09kJ/mol
ΔvapH° (Enthalpy of Vaporization)42.63kJ/mol
Log P (octanol/water)0.486-

The heat capacity of acetic propionic anhydride in gas phase increases with temperature as shown below:

Temperature (K)Cp,gas (J/mol×K)Source
443.96176.41
475.76184.43
507.55192.17
539.35199.65
571.15206.83
602.95213.74
634.74220.34

Synthesis Methods

Laboratory Synthesis

Several methods exist for the synthesis of acetic propionic anhydride in laboratory settings:

  • Reaction of acetic anhydride with propionic acid:
    CH₃COOCOCH₃ + CH₃CH₂COOH → CH₃COOCOCH₂CH₃ + CH₃COOH

  • Reaction of acetic acid with propanoyl chloride:
    CH₃COOH + CH₃CH₂COCl → CH₃COOCOCH₂CH₃ + HCl

  • Reaction of propanoic acid with acetyl chloride:
    CH₃CH₂COOH + CH₃COCl → CH₃COOCOCH₂CH₃ + HCl

These synthetic routes typically require controlled conditions to achieve good yields and minimize the formation of symmetrical anhydrides.

Industrial Production

Industrial production of acetic propionic anhydride often employs different methodologies to achieve larger scale synthesis:

  • Thermal dehydration of a mixture of acetic and propionic acids in the presence of dehydrating agents such as phosphorus pentoxide.

  • Reactive distillation processes using acetic anhydride and propionic acid as starting materials. This method has been described in patent literature as an efficient approach for industrial-scale production .

  • Carbonylation reactions involving ethylene, carbon monoxide, and either methanol or acetic acid in the presence of Group VIII noble metal catalysts (typically rhodium or iridium compounds) and iodide promoters . This process can produce a mixture of acetic anhydride, propionic anhydride, and acetopropionic anhydride, which can then be separated through distillation.

Chemical Reactions

Acetic propionic anhydride undergoes several characteristic reactions:

Hydrolysis

The most fundamental reaction of acetic propionic anhydride is its hydrolysis, which produces acetic acid and propionic acid:

CH₃COOCOCH₂CH₃ + H₂O → CH₃COOH + CH₃CH₂COOH

This reaction proceeds rapidly in water and is exothermic. Research has shown interesting kinetic solvent isotope effects in the hydrolysis of acetic and propionic anhydrides, with temperature dependencies that differ significantly between H₂O and D₂O .

Reactions with Nucleophiles

Acetic propionic anhydride reacts with various nucleophiles:

  • With ammonia, producing a mixture of amides:
    CH₃COOCOCH₂CH₃ + NH₃ → CH₃CH₂CONH₂ + CH₃CONH₂ + CH₃CH₂COO⁻ + CH₃COO⁻ + NH₄⁺

  • With alcohols, forming esters through acylation reactions, where either the acetyl or propionyl group may be transferred depending on reaction conditions.

  • With amines, yielding the corresponding amides through similar acylation pathways.

Disproportionation

Acetic propionic anhydride can undergo disproportionation reactions, especially in the presence of suitable catalysts, to form symmetric anhydrides:

2 CH₃COOCOCH₂CH₃ → (CH₃CO)₂O + (CH₃CH₂CO)₂O

This reaction is particularly important in industrial processes where mixed anhydrides are converted to symmetric anhydrides for further applications.

Applications

Organic Synthesis

Acetic propionic anhydride serves as a valuable reagent in organic synthesis, particularly for selective acylation reactions. Its mixed nature allows for differential reactivity between the acetyl and propionyl groups under various conditions, enabling chemists to perform selective transformations.

Key applications in organic synthesis include:

  • Selective acetylation or propionylation of alcohols, amines, and thiols

  • Synthesis of esters and amides with controlled regioselectivity

  • Modification of complex organic molecules in the presence of multiple functional groups

Pharmaceutical Applications

In pharmaceutical chemistry, acetic propionic anhydride is employed in the synthesis of various drug intermediates and active pharmaceutical ingredients. Its role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) is particularly significant.

The compound enables selective acylation reactions that are essential in the synthesis of complex pharmaceutical molecules, especially where differential protection or modification of functional groups is required.

Material Science Applications

Acetic propionic anhydride plays an important role in material science, particularly in:

  • Modification of polymers: The compound is used to introduce acetyl or propionyl groups into polymer chains, altering their physical and chemical properties.

  • Cellulose acetate production: It contributes to the manufacturing of cellulose acetate, which is used in films, coatings, and other materials.

  • Modification of starches: In the food industry, it aids in producing modified starches with enhanced texture and stability properties.

Research Findings

Kinetic Studies

Significant research has been conducted on the kinetics of acetic propionic anhydride reactions, particularly regarding hydrolysis. Robertson et al. investigated the kinetic solvent isotope effect for the spontaneous solvolysis of acetic and propionic anhydrides, revealing unusual temperature dependencies . Their research showed that:

  • The kinetic solvent isotope effects (kH₂O/kD₂O) display unique temperature dependencies.

  • For acetic anhydride, the effect passes through a maximum at about 15°C.

  • For propionic anhydride, the effect shows a minimum at 30°C.

These unusual temperature dependencies were attributed to widely different values of the apparent ΔCp* (heat capacity of activation) in H₂O and D₂O environments. For acetic anhydride, the value in H₂O was -74 ± 2 cal deg⁻¹ mol⁻¹, while in D₂O it was -32 ± 4 cal deg⁻¹ mol⁻¹. For propionic anhydride, the corresponding values were -31 ± 2 in H₂O and -94 ± 10 in D₂O .

Modification of Polysaccharides

Research has demonstrated that acetic propionic anhydride is effective in the modification of polysaccharides such as cassava starch. Treatment with this anhydride enhances properties including water stability and biodegradability. Studies have shown that the degree of acylation achieved through this process directly influences the mechanical properties and moisture absorption characteristics of the modified starches.

The modification of polysaccharides with acetic propionic anhydride follows reaction parameters that significantly impact the propionyl content in the final product:

Pyridine (ml)Pre-activation Time (h)Pre-activation Temp (°C)Propionic Anhydride (ml)Acylation Temp (°C)Propionyl Content (%)
202958.27512.5
302958.27547.2
204958.27548.5

This data illustrates how varying parameters can optimize the propionyl content, which is crucial for enhancing material properties.

Industrial Process Development

Significant research has been directed toward developing efficient industrial processes for the production of acetic propionic anhydride. A notable advancement is the reactive distillation technology described in Chinese patent CN104072359A, which details a device and method for preparing propionic anhydride through reactive distillation of acetic anhydride and propionic acid .

Additional research has focused on the carbonylation processes that utilize Group VIII noble metals such as rhodium and iridium as catalysts, along with iodide promoters. These processes enable the conversion of olefinically unsaturated compounds, methanol, and carbon monoxide into mixed anhydrides under anhydrous conditions .

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